molecular formula C11H10N4OS B2430277 N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide CAS No. 477872-12-1

N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Cat. No.: B2430277
CAS No.: 477872-12-1
M. Wt: 246.29
InChI Key: XMHHSQNYJUQVNF-SDQBBNPISA-N
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Description

N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a compound with the molecular formula C11H10N4OS. It is a Schiff base hydrazone, which is a class of compounds known for their ability to form stable complexes with transition metals.

Preparation Methods

The synthesis of N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 4-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The product is then purified through recrystallization .

Chemical Reactions Analysis

N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, altering their activity. The compound’s hydrazone group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide include other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features and chemical properties but differ in their substituents, which can affect their reactivity and applications. N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-8-2-4-9(5-3-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHHSQNYJUQVNF-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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